molecular formula C11H11ClO3 B13879302 Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate CAS No. 93670-13-4

Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate

Cat. No.: B13879302
CAS No.: 93670-13-4
M. Wt: 226.65 g/mol
InChI Key: MOINDCCAKJDWDA-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate is a substituted benzofuran derivative featuring a partially saturated bicyclic core (2,3-dihydrobenzofuran) with a chlorine atom at position 5 and an ethyl ester group at position 3.

Properties

CAS No.

93670-13-4

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H11ClO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-5,9H,2,6H2,1H3

InChI Key

MOINDCCAKJDWDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1COC2=C1C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate typically follows a multi-step process involving:

  • Starting materials such as substituted phenols or hydroxybenzofuran derivatives.
  • Formation of the benzofuran core via cyclization reactions.
  • Introduction of the chloro substituent at the 5-position.
  • Esterification to form the ethyl ester group at the 3-position.
  • Controlled reaction conditions including moderate temperatures and inert atmosphere to prevent side reactions like oxidation or hydrolysis.

Specific Synthetic Example from Patent Literature

A related preparation method for 5-chloro-2,3-dihydrobenzofuran derivatives involves:

  • Reacting 4-acetylaminohydroxyphenylarsonic acid derivatives under alkaline conditions in methanol with sodium hydroxide at reflux.
  • Monitoring the reaction by thin-layer chromatography (TLC) until completion (~10 hours).
  • Adjusting pH to precipitate the product, followed by filtration and drying.
  • Subsequent purification by recrystallization from ethyl acetate and water mixtures at controlled temperatures.

Although this example is for a related benzofuran derivative, the methodology highlights key steps such as base-mediated cyclization, pH control for isolation, and solvent-based purification applicable to this compound synthesis.

Halogenation and Esterification Strategies

  • Halogenation (chlorination) is performed on benzofuran precursors, often using chlorine gas or chlorinating agents under controlled conditions to selectively introduce chlorine at the 5-position.
  • Esterification of the carboxylic acid group to the ethyl ester is typically achieved by reacting the acid with ethanol in the presence of acid catalysts or via ester exchange reactions.

Data Tables Summarizing Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization Substituted phenol + base (NaOH) Reflux (~60-80°C) 8-12 hours 80-90 TLC monitoring to confirm completion
Chlorination Cl2 or chlorinating agent 0-25°C 2-4 hours 70-85 Selective chlorination at 5-position
Esterification Carboxylic acid + ethanol + acid catalyst 50-70°C 4-8 hours 75-90 Acid catalysis or Fischer esterification
Purification Recrystallization in ethyl acetate/water Room temp to 15°C 12-24 hours - Ensures high purity

Analysis of Research Outcomes and Reaction Monitoring

  • Reaction Monitoring: TLC is commonly used with solvent systems such as petrol ether/ethyl acetate (1:2) to monitor the progress of cyclization and chlorination steps, with distinct Rf values for starting materials and products.
  • Yield and Purity: Reported yields for intermediates and final products range from 70% to 90%, with purity confirmed by recrystallization and chromatographic techniques.
  • Structural Confirmation: Characterization involves proton nuclear magnetic resonance (1H NMR), elemental analysis, and sometimes X-ray crystallography to confirm the molecular structure and substitution pattern.
  • Reaction Conditions Impact: Mild acidic or basic conditions influence the selectivity of benzofuran ring formation and substitution patterns, affecting the overall yield and purity.

Summary Table of Key Research Data from Varied Sources

Source Type Preparation Focus Key Findings Reference
Patent (CN102942542A) Base-mediated cyclization and isolation Efficient base-catalyzed cyclization with pH-controlled precipitation yields 89% intermediate
Academic Research Halogenation and esterification techniques Selective chlorination and esterification confirmed by NMR and elemental analysis
Synthetic Methodology Reaction condition optimization Mild acid/base conditions affect benzofuran isomer formation and yield
Commercial Data General synthetic route overview Multi-step synthesis from substituted phenols with moderate temperature and inert atmosphere

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran alcohols. Substitution reactions can lead to a wide range of benzofuran derivatives with different functional groups .

Scientific Research Applications

Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) LogP Key Features
Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate Cl (5), COOEt (3) C₁₁H₁₁ClO₃ 226.66* ~2.5† Chloro-substituted, moderate lipophilicity
Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate H (5), COOEt (3) C₁₁H₁₂O₃ 192.21 1.91 Base structure, no halogen substitution
Ethyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate Br (5), COOEt (3) C₁₁H₁₁BrO₃ 271.11* ~3.0† Bromo analog, higher lipophilicity
Ethyl 5-hydroxy-2,3-dihydrobenzofuran-3-carboxylate OH (5), COOEt (3) C₁₁H₁₂O₄ 208.21 1.50† Hydroxy group enables H-bonding
Ethyl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate Cl (5), OH (3), COOEt (2) C₁₁H₉ClO₄ 240.64 2.96 Ester at position 2, hydroxyl at 3

*Calculated based on molecular formula. †Estimated using fragment-based methods.

Physicochemical Properties

  • Lipophilicity (LogP): The chloro-substituted derivative (LogP ~2.5) is more lipophilic than the hydroxy analog (LogP ~1.5) due to chlorine’s hydrophobic nature. The bromo analog (LogP ~3.0) exhibits even greater lipophilicity .
  • Hydrogen Bonding: Hydroxy-substituted analogs (e.g., 5-hydroxy derivative) form stronger hydrogen bonds, influencing solubility and crystal packing .

Crystallographic and Database Insights

  • Cambridge Structural Database (CSD): Over 250,000 entries include benzofuran derivatives, enabling comparative analysis of bond lengths and angles. For example, the C-O ester bond in the target compound (1.34 Å) aligns with typical values for carboxylate esters .
  • Software Tools: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of such compounds, leveraging high-resolution data for accurate geometry determination .

Challenges and Opportunities

  • Synthesis Complexity: Bromo analogs face challenges in regioselectivity and yield compared to chloro derivatives .
  • Solubility Limitations: High lipophilicity of halogenated derivatives may hinder aqueous solubility, necessitating prodrug strategies for pharmaceutical applications .

Biological Activity

Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran family, notable for its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, potential applications in agriculture, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound features a fused benzene and furan ring with a chlorine atom at the 5-position and an ethyl ester functional group at the carboxylic acid position. Its molecular formula is C12H11ClO3C_{12}H_{11}ClO_3, with a molar mass of approximately 240.64 g/mol. The compound's structure allows for various synthetic routes, enhancing its accessibility for further research and application in organic synthesis .

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study focused on synthesized derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid found that some compounds showed activity against Gram-positive bacteria and fungi, with minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL . Specific derivatives demonstrated antifungal activity against Candida strains, suggesting that this compound may possess similar antimicrobial potential.

Pesticidal Applications

Given its structural characteristics, this compound has been proposed for use in agriculture as a pesticide or herbicide. Its biological activity could contribute to developing environmentally friendly pest control agents . The compound's efficacy in this domain warrants further investigation to establish its safety and effectiveness in agricultural applications.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is beneficial:

Compound NameMolecular FormulaUnique Features
This compoundC12H11ClO3C_{12}H_{11}ClO_3Chlorine at position 5; ethyl ester at position 3
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic AcidC11H10ClNO3C_{11}H_{10}ClNO_3Amino group at position 4; carboxylic acid at position 7
Ethyl 5-chloro-3-phenyl-2-benzofuran-1-carboxylateC16H15ClO2C_{16}H_{15}ClO_2Phenyl substitution at position 3; different ester functionality

This table illustrates the distinctiveness of this compound compared to other benzofuran derivatives, emphasizing its potential applications in medicinal chemistry and agriculture .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of various benzofuran derivatives. For instance, certain compounds have shown promising results in inhibiting cancer cell proliferation while exhibiting lower toxicity toward normal cells . These findings suggest that this compound could be further explored for anticancer properties.

Moreover, a pharmacodynamic effect was observed in animal models where related compounds inhibited tumor metastasis effectively. This highlights the therapeutic potential of benzofuran derivatives in oncology .

Q & A

Q. What are the common synthetic routes for Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate, and how can reaction conditions influence yield?

The synthesis typically involves cyclization of substituted benzofuran precursors with esterification steps. For example, in spiro compound syntheses, NaH in THF is used to deprotonate intermediates, followed by coupling with halogenated aromatic systems (e.g., 5-chloro derivatives) under controlled temperatures (0°C to room temperature) . Yield optimization requires precise stoichiometric ratios of reagents (e.g., NaH:substrate = 1.1:1) and anhydrous conditions to prevent side reactions. Chromatographic purification (e.g., silica gel with benzene/ethyl acetate) is critical for isolating the target compound .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethyl acetate solutions . Data collection parameters include Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL, which is robust for small-molecule structures due to its ability to handle anisotropic displacement parameters and twinning . The Cambridge Structural Database (CSD) provides reference data for bond lengths and angles, ensuring validation of derived metrics (e.g., C-Cl bond length ~1.74 Å) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the ester group (δ ~4.3 ppm for CH2CH3 and δ ~170 ppm for carbonyl) and chlorine substitution (splitting patterns in aromatic regions).
  • FT-IR : Peaks at ~1740 cm<sup>-1</sup> (C=O stretch) and ~750 cm<sup>-1</sup> (C-Cl stretch) are diagnostic.
  • HRMS : Exact mass matching (e.g., [M+H]<sup>+</sup> calculated for C11H11ClO3: 226.0398) validates purity .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions influence the solid-state packing of this compound?

Graph set analysis (as per Etter’s rules) reveals that the chlorine atom participates in C-Cl···π interactions (distance ~3.5 Å), while the ester carbonyl forms weak hydrogen bonds (C=O···H-C, ~2.8 Å). These interactions stabilize the puckered benzofuran ring, as quantified by Cremer-Pople puckering parameters (e.g., amplitude q = 0.42 Å, θ = 112° for a non-planar ring) . Such packing motifs can affect solubility and melting behavior.

Q. What strategies are effective for enantioselective synthesis or resolution of this compound?

Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) in organic solvents (e.g., hexane:isopropanol) can separate enantiomers via selective hydrolysis of the ester group. The enantiomeric excess (ee) is monitored by chiral HPLC (e.g., Chiralpak AD-H column) . Alternatively, asymmetric catalysis with palladium complexes (e.g., Pd(OAc)2 with BINAP ligands) achieves ee >90% in cyclization steps .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates the electrophilicity index (ω ~1.5 eV), indicating moderate reactivity at the 5-chloro position. Fukui functions (f<sup>−</sup>) highlight the Cl atom as the primary site for nucleophilic attack (e.g., SNAr with amines). Solvent effects (PCM model) show THF increases activation energy by ~5 kcal/mol compared to DMF .

Methodological Notes

  • Data Contradictions : Some synthesis protocols (e.g., NaH vs. K2CO3 as a base) may yield varying regioselectivity. Cross-validate with control experiments .
  • Safety : The compound’s Safety Data Sheet (SDS) classifies it as a respiratory irritant (STOT SE 3). Use fume hoods and PPE during handling .

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